Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester
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Overview
Description
Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and potential for diverse reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by the introduction of a benzyl ester group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)benzoate
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
Uniqueness
Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
benzyl N-methyl-N-[2-(methylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-14-10-6-7-11-15(14)18(2)16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15,17H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRONJPZIAYFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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